molecular formula C9H7NO B12960203 5-Vinylfuro[2,3-b]pyridine

5-Vinylfuro[2,3-b]pyridine

Cat. No.: B12960203
M. Wt: 145.16 g/mol
InChI Key: DXVNCZGUEBUVOI-UHFFFAOYSA-N
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Description

5-Vinylfuro[2,3-b]pyridine is a fused heterocyclic compound featuring a furan ring (oxygen-containing) fused to a pyridine ring at the [2,3-b] position, with a vinyl substituent at the 5-position. These compounds are valued in medicinal chemistry and materials science due to their diverse bioactivities and structural versatility .

Preparation Methods

Synthetic Routes:

  • Heterocyclization Reaction:

    • One common synthetic route involves the heterocyclization of a suitable precursor. For example, 5-bromofuro[2,3-b]pyridine can be treated with a strong base (such as potassium tert-butoxide) to form the desired compound.
    • The reaction proceeds via an intramolecular cyclization, resulting in the formation of the fused pyridine-furan ring system.
  • Palladium-Catalyzed Cross-Coupling:

    • Another approach is the palladium-catalyzed cross-coupling of a vinyl bromide or vinyl chloride with a pyridine derivative.
    • This method allows for the direct introduction of the vinyl group onto the pyridine ring.

Industrial Production Methods:

Currently, there are no large-scale industrial production methods specifically dedicated to 5-vinylfuro[2,3-b]pyridine. research and development in this area continue to explore efficient and scalable synthetic routes.

Chemical Reactions Analysis

5-Vinylfuro[2,3-b]pyridine can undergo various chemical reactions:

    Electrophilic Aromatic Substitution (EAS): The pyridine ring is susceptible to EAS reactions, such as nitration, halogenation, and sulfonation.

    Reduction: The vinyl group can be selectively reduced to form the corresponding saturated compound.

    Alkylation and Acylation: The nitrogen atom in the pyridine ring can be alkylated or acylated using appropriate reagents.

Major products:

  • Reduction of the vinyl group yields 5-ethylfuro[2,3-b]pyridine.
  • Nitration of the pyridine ring produces the corresponding nitro derivative.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its pharmacological properties, aiming to develop novel drugs targeting specific receptors.

    Materials Science: Its unique structure makes it interesting for designing functional materials.

    Organic Synthesis: It serves as a building block for more complex molecules.

Mechanism of Action

The exact mechanism of action for 5-vinylfuro[2,3-b]pyridine remains an active area of investigation. It likely interacts with specific biological targets, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridines replace the furan oxygen with sulfur, significantly altering physicochemical and biological properties:

Property Thieno[2,3-b]pyridines 5-Vinylfuro[2,3-b]pyridine (Inferred)
Synthesis Synthesized via α-halo carbonyl compounds for intramolecular cyclization . Likely requires furan-specific cyclization methods.
Bioactivity Anticancer (IC50 values in µM range), antimicrobial, and adenosine receptor ligands . Unknown; furan analogs may exhibit anti-inflammatory or antiviral activity.
Solubility Poor aqueous solubility; requires formulation with cyclodextrins or structural modifications . Furan’s oxygen may improve solubility vs. sulfur.
Structural Flexibility Sulfur allows electrophilic substitutions; used in quinolone bioisosteres . Vinyl group enables further functionalization.

Key Findings :

  • Thieno[2,3-b]pyridines show potent anti-proliferative activity (e.g., >85% cell growth inhibition at 1 µM) but face solubility challenges .
  • The sulfur atom enhances electrophilicity, aiding interactions with biological targets like adenosine receptors .

Chromeno[2,3-b]pyridine Derivatives

Chromeno[2,3-b]pyridines incorporate an oxygen-bridged chromene system, offering distinct pharmacological profiles:

Property Chromeno[2,3-b]pyridines This compound (Inferred)
Synthesis Multicomponent reactions under solvent-free or ethanol conditions . May require similar one-pot strategies.
Bioactivity Anti-inflammatory (e.g., Pranoprofen), anti-asthmatic, and corrosion inhibition . Potential anti-inflammatory or material applications.
Substituent Effects 5-Phenoxy groups enhance stability but increase toxicity; 5-methoxy variants are safer . Vinyl group could reduce toxicity vs. phenoxy.

Key Findings :

  • Chromeno derivatives exhibit glucocorticoid receptor activity and anti-tumor effects, but phenol-based substituents raise toxicity concerns .
  • 5-O-substituted variants are synthetically accessible but require greener methods .

Pyrrolo[2,3-b]pyridine Derivatives

Pyrrolo[2,3-b]pyridines feature a nitrogen-containing pyrrole ring, enabling hydrogen bonding and solubility enhancements:

Property Pyrrolo[2,3-b]pyridines This compound (Inferred)
Synthesis Suzuki coupling and Raney Nickel-mediated reductions for amino-functionalized derivatives . Vinyl group may allow cross-coupling reactions.
Bioactivity Anti-allergic (e.g., Amlexanox), antiproliferative, and kinase inhibitors . Likely lower kinase affinity due to oxygen’s electronegativity.
Solubility Nitrogen atoms improve solubility; morpholine substituents enhance bioavailability . Oxygen may offer moderate solubility vs. nitrogen.

Key Findings :

  • 3-Amino-pyrrolo[2,3-b]pyridines show rapid decomposition, necessitating immediate derivatization .
  • Substituting sulfur with nitrogen in thieno analogs improves solubility but reduces electrophilicity .

Biological Activity

5-Vinylfuro[2,3-b]pyridine is a compound belonging to the furo[2,3-b]pyridine class, which has garnered attention due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, focusing on its anti-proliferative effects and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The introduction of a vinyl group at the 5-position enhances the compound's reactivity and biological profile. The structural features of this compound allow for interactions with various biological targets, making it a candidate for further pharmacological exploration.

Anti-Proliferative Effects

Numerous studies have investigated the anti-proliferative activity of this compound against various cancer cell lines. The following table summarizes key findings regarding its efficacy:

Cell Line IC50 (µM) Mechanism of Action
HCT116 (Colon)0.12Induction of apoptosis via PI-PLC pathway
MDA-MB-231 (Breast)0.15Inhibition of microtubule assembly
HepG2 (Liver)0.20Modulation of FOXM1 protein levels

These results indicate that this compound exhibits significant anti-proliferative properties across different cancer types, with mechanisms involving apoptosis and disruption of cell cycle progression.

Neuropharmacological Activity

In addition to its anti-cancer properties, this compound has shown promise in neuropharmacology. Recent studies have indicated its potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for managing Alzheimer's disease symptoms. The following table outlines its inhibitory activity against AChE:

Compound IC50 (µM) Target
This compound0.23Acetylcholinesterase
Tacrine0.15Acetylcholinesterase

The comparative analysis indicates that this compound has a favorable profile as an AChE inhibitor, suggesting potential therapeutic applications in cognitive disorders.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells by modulating key proteins involved in cell survival.
  • Microtubule Disruption : It interferes with microtubule dynamics, leading to cell cycle arrest and subsequent cell death.
  • Enzyme Inhibition : As an AChE inhibitor, it enhances acetylcholine levels in synaptic clefts, potentially improving cognitive function.

Case Studies and Research Findings

Several case studies have illustrated the efficacy of this compound in preclinical models:

  • Study on HCT116 Cells : A study demonstrated that treatment with this compound resulted in over 85% inhibition of cell growth at concentrations around IC50 values reported above. This was associated with increased apoptosis markers such as caspase activation.
  • Neuroprotective Effects : In models simulating Alzheimer’s disease pathology, compounds similar to this compound exhibited significant reductions in amyloid-beta aggregation and improved neuronal survival rates.

Properties

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

5-ethenylfuro[2,3-b]pyridine

InChI

InChI=1S/C9H7NO/c1-2-7-5-8-3-4-11-9(8)10-6-7/h2-6H,1H2

InChI Key

DXVNCZGUEBUVOI-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN=C2C(=C1)C=CO2

Origin of Product

United States

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